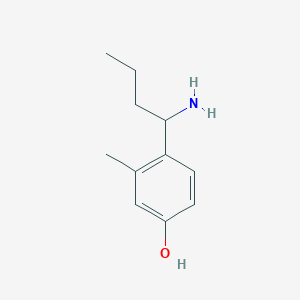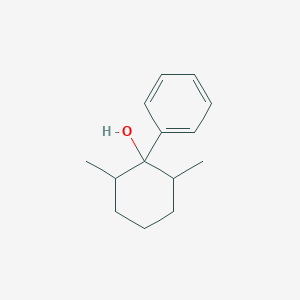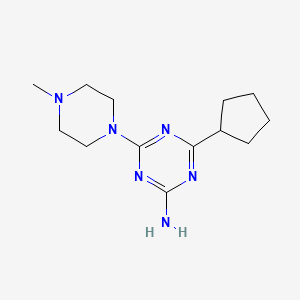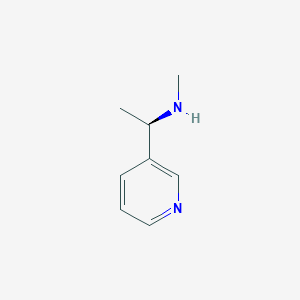
((1r)-1-(3-Pyridyl)ethyl)methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1r)-1-(3-Pyridyl)ethyl)methylamine: is a chiral amine compound featuring a pyridine ring. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1r)-1-(3-Pyridyl)ethyl)methylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-pyridinecarboxaldehyde and a suitable chiral amine.
Reaction Conditions: The key step involves the reductive amination of 3-pyridinecarboxaldehyde with the chiral amine under hydrogenation conditions using a catalyst like palladium on carbon (Pd/C).
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
((1r)-1-(3-Pyridyl)ethyl)methylamine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the pyridine ring or the amine group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as Pd/C or Raney nickel are used under hydrogenation conditions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
((1r)-1-(3-Pyridyl)ethyl)methylamine:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ((1r)-1-(3-Pyridyl)ethyl)methylamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
((1r)-1-(3-Pyridyl)ethyl)methylamine: can be compared with other chiral amines and pyridine derivatives:
Similar Compounds: Examples include (S)-1-(3-pyridyl)ethylamine and ®-1-(3-pyridyl)ethylamine.
Uniqueness: The specific stereochemistry and functional groups of may confer unique biological activities or chemical reactivity compared to its analogs.
Conclusion
This compound: is a compound of interest in various scientific fields due to its unique structure and potential applications
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(1R)-N-methyl-1-pyridin-3-ylethanamine |
InChI |
InChI=1S/C8H12N2/c1-7(9-2)8-4-3-5-10-6-8/h3-7,9H,1-2H3/t7-/m1/s1 |
InChI Key |
RYLMQQMCVLCCOT-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CN=CC=C1)NC |
Canonical SMILES |
CC(C1=CN=CC=C1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



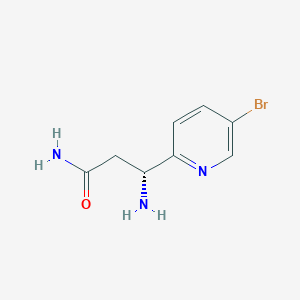
![2-[6-(Trifluoromethyl)piperidin-3-yl]acetic acid](/img/structure/B13248366.png)

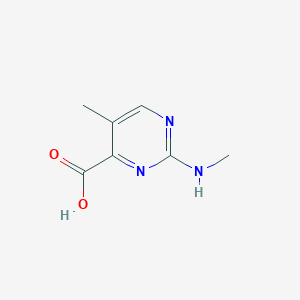
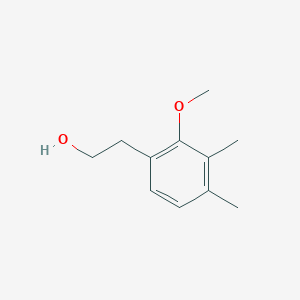
![2,5-Difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline](/img/structure/B13248393.png)
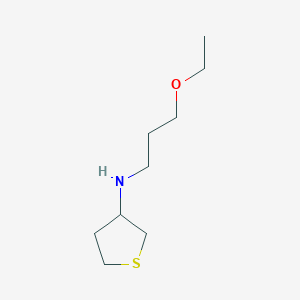
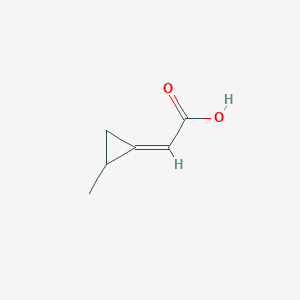
![{3-[(4-Ethylcyclohexyl)amino]propyl}dimethylamine](/img/structure/B13248408.png)
![1-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13248423.png)
